Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1R,2S,3R,4S)-3-aminobicyclo[222]oct-5-ene-2-carboxylate is a bicyclic compound with a unique structure that includes an ethyl ester and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure. The specific reagents and conditions can vary, but common catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors can also enhance the efficiency of the Diels-Alder reaction. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate can be compared to other bicyclic compounds such as:
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Similar in structure but with different functional groups.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds have an oxygen atom in the bicyclic ring, leading to different chemical properties and reactivity.
The uniqueness of Ethyl (1R,2S,3R,4S)-3-aminobicyclo[22
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h3,5,7-10H,2,4,6,12H2,1H3/t7-,8+,9-,10+/m0/s1 |
InChI Key |
VMXYNAWGYXCEFT-QCLAVDOMSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H]2CC[C@H]([C@H]1N)C=C2 |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1N)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.